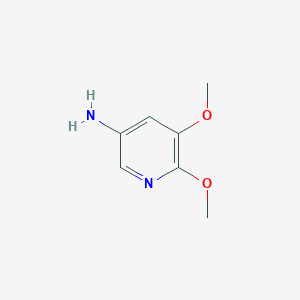

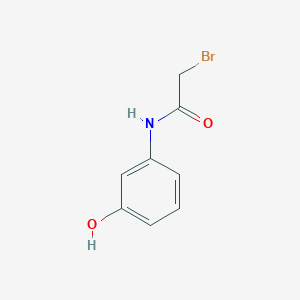

5-ブロモ-6-メトキシニコチナルデヒド

概要

説明

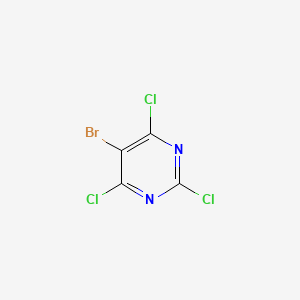

The compound 5-Bromo-6-methoxynicotinaldehyde is a chemical of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural features are discussed, which can provide insights into the properties and reactivity of 5-Bromo-6-methoxynicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective bromination and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to 5-Bromo-6-methoxynicotinaldehyde, was achieved through a multi-step process involving methoxylation, oxidation, and bromination steps, yielding the final product in 67% overall yield . This suggests that the synthesis of 5-Bromo-6-methoxynicotinaldehyde could potentially be accomplished through similar synthetic routes, with careful consideration of regioselectivity and functional group compatibility.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-6-methoxynicotinaldehyde has been characterized using various spectroscopic techniques. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide was determined, revealing a non-planar molecule with a trans configuration around the C=N bond and an intramolecular hydrogen bond . Additionally, the supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, showing strong intermolecular hydrogen bonds and weak Br⋯Br contacts . These findings indicate that 5-Bromo-6-methoxynicotinaldehyde may also exhibit interesting structural features and intermolecular interactions that could be relevant for its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which can facilitate nucleophilic substitution reactions, while the methoxy group can stabilize adjacent positive charges through resonance, influencing the site of electrophilic attack. The synthesis of heterocycles from 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the utility of bromo- and methoxy-substituted compounds in constructing complex molecular architectures . Similarly, the synthesis of 5-methoxy-6-bromoindoles highlights the role of these substituents in the preparation of biologically active molecules . These studies suggest that 5-Bromo-6-methoxynicotinaldehyde could undergo a variety of chemical reactions, making it a versatile intermediate for further synthetic elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-methoxynicotinaldehyde can be inferred from related compounds. The presence of bromine and methoxy groups is likely to influence the compound's boiling point, solubility, and density. The electronic effects of these substituents will also affect the compound's UV-Visible absorption, NMR chemical shifts, and reactivity towards electrophiles and nucleophiles. For example, the detailed vibrational assignments and electronic properties of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole were investigated using spectroscopic techniques and computational methods, providing insights into the influence of substituents on the compound's properties . These analyses can be applied to predict the behavior of 5-Bromo-6-methoxynicotinaldehyde in various chemical environments and its potential interactions with biological targets.

科学的研究の応用

有機合成ビルディングブロック

5-ブロモ-6-メトキシニコチナルデヒド: は、有機合成において汎用性の高いビルディングブロックとして機能します。その構造は、縮合、求核置換、環状付加などの様々な化学反応を可能にするため、複雑な有機分子の合成に役立ちます。 研究者は、この化合物を用いて、多くの医薬品に存在するヘテロ環化合物を構築しています .

医薬品化学

医薬品化学において、5-ブロモ-6-メトキシニコチナルデヒドは、新規薬剤候補の開発に使用されています。その臭素とアルデヒド官能基は反応性部位であり、生物活性を有する可能性のある誘導体を生成するために修飾することができます。 この化合物は、血液脳関門を通過する能力があるため、神経疾患を標的とする分子の合成に特に有用です .

材料科学

この化合物は、材料科学、特に有機半導体の開発において用途を見出しています。 メトキシ基の存在は、得られる材料の電子特性に影響を与える可能性があり、有機発光ダイオード(OLED)や太陽電池などのコンポーネントの設計に不可欠です .

分析用標準品

5-ブロモ-6-メトキシニコチナルデヒド: は、分析用標準品として使用できます。 その明確な構造と純度により、クロマトグラフィーおよび分光法において基準として機能し、複雑な混合物中の類似化合物の同定および定量を支援します .

触媒設計

この化合物の構造は、触媒設計においてリガンドとして作用することを可能にする修飾に適しています。 金属と配位して、酸化や還元などの様々な化学反応を触媒する錯体を形成することができ、これは工業化学において重要です .

農業化学

農業化学では、5-ブロモ-6-メトキシニコチナルデヒドの誘導体は、殺虫剤または除草剤としての潜在的な用途について研究されています。 臭素原子は、害虫や雑草に対する生物活性に重要であり、新規農薬の開発に貢献しています .

特性

IUPAC Name |

5-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXWVKBXMBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496057 | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65873-73-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)